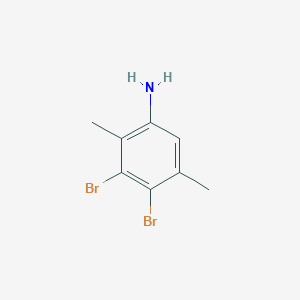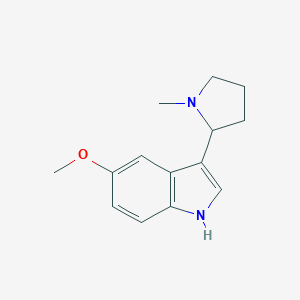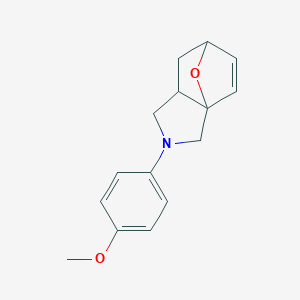
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- is not fully understood. However, studies have suggested that this compound may exert its antitumor and anti-inflammatory activities through the inhibition of certain enzymes and signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have reported that 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- exhibits antitumor and anti-inflammatory activities. In addition, this compound has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- in lab experiments include its simple synthesis method, low toxicity profile, and potential applications in various fields. However, the limitations of using this compound include its limited availability and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)-. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Exploration of the potential applications of this compound in other fields such as agriculture and environmental science.
3. Development of novel derivatives of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- with improved properties.
4. Investigation of the potential use of this compound as a therapeutic agent for other diseases beyond cancer and inflammation.
Conclusion
In conclusion, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- is a chemical compound that has potential applications in various fields. Its simple synthesis method, low toxicity profile, and potential therapeutic activities make it a promising candidate for further studies. However, further research is needed to fully understand its mechanism of action and explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- involves the reaction of 4-methoxyphenylacetonitrile with ethyl bromoacetate in the presence of sodium ethoxide. The resulting product is then treated with sodium hydride to obtain the final product. This method has been reported to have a yield of 78% and is considered to be a simple and efficient method for synthesizing 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)-.
Applications De Recherche Scientifique
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been reported to exhibit antitumor and anti-inflammatory activities. In material science, 3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- has been studied as a potential building block for the synthesis of novel materials. In organic synthesis, this compound has been used as a starting material for the synthesis of various derivatives.
Propriétés
Numéro CAS |
17960-79-1 |
|---|---|
Nom du produit |
3a,6-Epoxy-3aH-isoindole, 1,2,3,6,7,7a-hexahydro-2-(4-methoxyphenyl)- |
Formule moléculaire |
C15H17NO2 |
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene |
InChI |
InChI=1S/C15H17NO2/c1-17-13-4-2-12(3-5-13)16-9-11-8-14-6-7-15(11,10-16)18-14/h2-7,11,14H,8-10H2,1H3 |
Clé InChI |
CWQOLNPEJYNXEB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC3CC4C=CC3(C2)O4 |
SMILES canonique |
COC1=CC=C(C=C1)N2CC3CC4C=CC3(C2)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



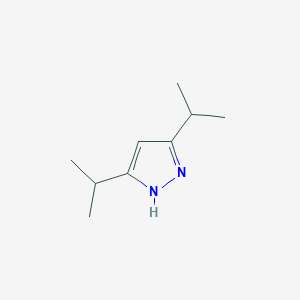
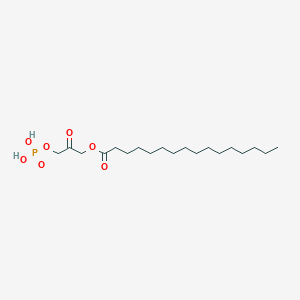
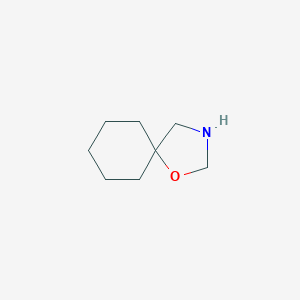
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
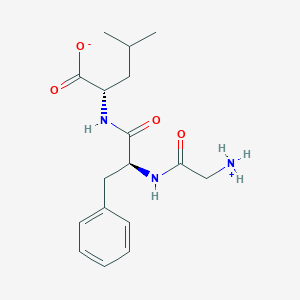
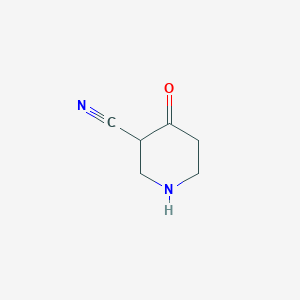
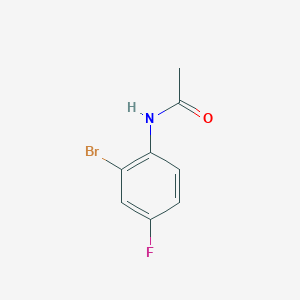
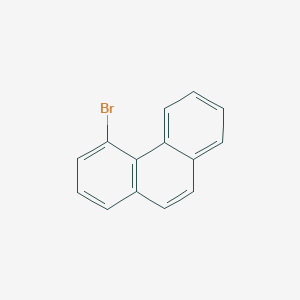

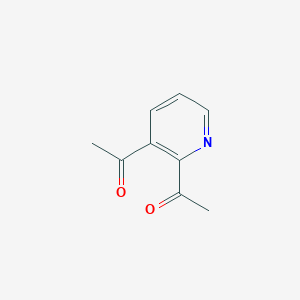
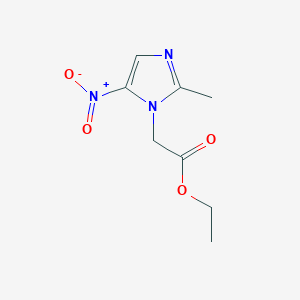
![Spiro[2.5]octane-1-carboxylic Acid](/img/structure/B91185.png)
